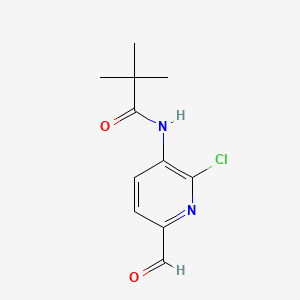

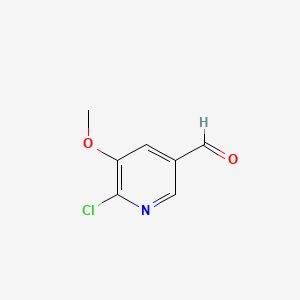

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, commonly referred to as CPPA, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology. It is a versatile reagent that can be used for a variety of purposes, such as the synthesis of a variety of small molecules, the detection of protein-protein interactions, and the study of enzyme kinetics. CPPA has also been used in the development of various therapeutic agents, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Neuroleptic Activity

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its derivatives have been extensively studied for their potential neuroleptic activity. The synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines (cyclic alkane-1,2-diamines) has led to the development of potential neuroleptics. These compounds show significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).

Pharmacokinetics and Anti-fibrotic Properties

The pharmacokinetics and metabolism of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have been explored, particularly focusing on their potential as anti-fibrotic drugs. Studies on compounds like IN-1130 have shown that they exhibit high bioavailability and are readily distributed into major organs like the liver, kidneys, and lungs. Such compounds are found to suppress renal and hepatic fibrosis, and also exert anti-metastatic effects, highlighting their potential in anti-fibrotic therapy (Kim et al., 2008).

Metabolic Disposition and Conjugation

The metabolic disposition of derivatives of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide has been an area of focus. For instance, studies on N-(1-methyl-3,3-diphenylpropyl) formamide in rats have led to the identification of water-soluble metabolites and their structures, offering insights into the drug's metabolism and potential therapeutic applications (Mutlib et al., 1990).

Neuroprotective and Anti-inflammatory Properties

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have also shown promise in neuroprotective applications. Derivatives like 6-Formylpterin (6FP) have been found to exhibit strong neuroprotective effects against transient ischemia-reperfusion injury. The development of novel chemical derivatization of 6FP has been aimed at increasing solubility and enhancing its physiological activities, opening new avenues for the treatment of conditions caused by the lack of oxygen supply (Nonogawa et al., 2006).

properties

IUPAC Name |

N-(2-chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-6H,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRCTDNVNSXRKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673903 |

Source

|

| Record name | N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | |

CAS RN |

1142191-76-1 |

Source

|

| Record name | N-(2-Chloro-6-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)